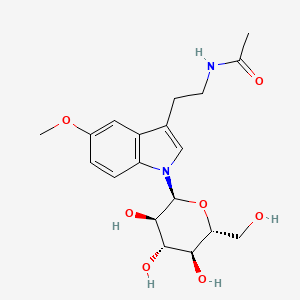
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide is a chemical compound that serves as an intermediate in the synthesis of Melatonin Glucuronide Sodium Salt. This compound is a glucuronide derivative of Melatonin, a hormone that plays a crucial role in regulating circadian rhythms and acts as an antioxidant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide involves multiple steps. The starting material is typically Melatonin, which undergoes a series of chemical reactions to introduce the glucuronide moiety. The reaction conditions often involve the use of solvents like methanol, ethanol, water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually produced in bulk quantities for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, alcohols, and substituted glucuronides.
Aplicaciones Científicas De Investigación
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other glucuronide derivatives.
Biology: The compound is studied for its role in biological processes, particularly in relation to melatonin metabolism.
Medicine: Research focuses on its potential therapeutic applications, including its antioxidant properties and its role in regulating circadian rhythms.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide involves its interaction with melatonin receptors. The compound acts as an agonist at the MT1 and MT2 receptors, similar to melatonin. This interaction helps regulate circadian rhythms and provides antioxidant protection. The molecular targets include various enzymes and receptors involved in melatonin metabolism and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxymelatonin: A naturally occurring metabolite of melatonin with similar antioxidant and neuroprotective properties.
N-Acetylserotonin: Another melatonin derivative that acts as a precursor to melatonin and has similar biological activities.
Uniqueness
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide is unique due to its specific glucuronide moiety, which enhances its solubility and bioavailability. This makes it a valuable intermediate in the synthesis of other melatonin derivatives and glucuronide compounds.
Propiedades
Fórmula molecular |
C19H26N2O7 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
N-[2-[5-methoxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C19H26N2O7/c1-10(23)20-6-5-11-8-21(14-4-3-12(27-2)7-13(11)14)19-18(26)17(25)16(24)15(9-22)28-19/h3-4,7-8,15-19,22,24-26H,5-6,9H2,1-2H3,(H,20,23)/t15-,16-,17+,18-,19+/m1/s1 |
Clave InChI |
CJEWBCBXNUGMNH-FQBWVUSXSA-N |
SMILES isomérico |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















